REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][CH:4]=1.[C-:11]#[N:12].[Na+]>O>[Cl:10][C:6]1[CH:5]=[CH:4][C:3]([CH2:2][C:11]#[N:12])=[N:8][C:7]=1[Cl:9] |f:1.2|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
552 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
IMS
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
quenching with saturated aqueous NaHCO3 solution (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0-100% MeCN in water with 0.1% formic acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 341 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |